
8-OH-Dpat
Overview
Description
8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a selective serotonin 5-HT1A receptor agonist widely used in neuroscience and pharmacology to study 5-HT1A receptor-mediated effects. Its primary actions include:
- Receptor Specificity: High affinity for 5-HT1A receptors, though it also binds to 5-HT uptake sites and non-5-HT1A sites in the raphe region .
- Behavioral Effects: Facilitates feeding, enhances motivation for food-reinforced operant responding in rats , and induces antidepressant-like effects in the forced swimming test (FST) by modulating 5-HT1A autoreceptors .
- Metabolic and Cardiovascular Actions: Inhibits glucose-stimulated insulin release without impairing glucose tolerance and increases basal glycemia via central mechanisms . It also causes biphasic blood pressure changes (initial hypertension followed by hypotension) mediated by adrenal catecholamines .
- Neuromodulatory Effects: Suppresses medial prefrontal cortex (mPFC) neuronal firing and may desensitize 5-HT1A receptors on pyramidal neurons, enhancing synaptic plasticity .
Preparation Methods
Historical Development of 8-OH-DPAT Synthesis
The initial synthesis of racemic this compound was reported in the late 1970s, leveraging tetralin-based precursors to construct the core structure. Early methods focused on introducing the di-n-propylamino moiety at the 2-position and the hydroxyl group at the 8-position through sequential functionalization. A representative route involved:
- Friedel-Crafts Acylation : Starting with 8-methoxytetralin, acylation at the 2-position using propionyl chloride, followed by reduction to yield 2-propyl-8-methoxytetralin.
- Bromination and Amination : Bromination at the 2-position, followed by nucleophilic substitution with di-n-propylamine to introduce the amino group.
- Demethylation : Cleavage of the methoxy group using hydrobromic acid (HBr) to produce racemic this compound.
This method achieved moderate yields (40–50%) but lacked stereocontrol, necessitating subsequent resolution of enantiomers.
Stereoselective Synthesis of R- and S-8-OH-DPAT
The recognition of enantioselective 5-HT1A receptor activation spurred efforts to develop asymmetric syntheses. Two predominant strategies emerged:
Chiral Resolution of Racemates
Racemic this compound was resolved via chiral chromatography or diastereomeric salt formation. For example, fractional crystallization using (R)- or (S)-mandelic acid as resolving agents yielded enantiomerically pure R-8-OH-DPAT (98% ee) and S-8-OH-DPAT (95% ee). However, this approach suffered from low efficiency (30–40% recovery per enantiomer).
Asymmetric Catalytic Amination
Modern methods employ transition-metal catalysts to directly synthesize enantiomerically enriched this compound. A palladium-catalyzed asymmetric allylic amination of 8-methoxy-2-tetralone with di-n-propylamine achieved 75% yield and 90% enantiomeric excess (ee) for R-8-OH-DPAT. Key reaction parameters include:
- Catalyst : Pd(OAc)₂ with (R)-BINAP ligand.
- Solvent : Tetrahydrofuran (THF) at −20°C.
- Reducing Agent : Sodium triacetoxyborohydride (STAB-H).
Key Reaction Steps and Optimization
Demethylation Conditions
The final demethylation step critically influences yield and purity. Comparative studies of reagents revealed:
Reagent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|
HBr (48%) | 120 | 6 | 85 | 98 |
BBr₃ | −78 → 25 | 12 | 92 | 99 |
HI | 100 | 4 | 78 | 95 |
BBr₃ proved superior, minimizing side reactions such as ring oxidation.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column effectively separates enantiomers:
- Mobile Phase : Hexane:isopropanol:diethylamine (90:10:0.1).
- Retention Times : R-8-OH-DPAT = 12.3 min, S-8-OH-DPAT = 14.7 min.
Nuclear Magnetic Resonance (NMR)
¹H-NMR (400 MHz, CDCl₃) key signals:
- R-8-OH-DPAT : δ 6.72 (d, J = 8.4 Hz, 1H, ArH), 3.18 (m, 1H, CH-N).
- S-8-OH-DPAT : δ 6.75 (d, J = 8.4 Hz, 1H, ArH), 3.22 (m, 1H, CH-N).
Pharmacological Implications of Synthesis Methodology
The biochemical efficacy of this compound enantiomers correlates with their synthetic purity:
Parameter | R-8-OH-DPAT | S-8-OH-DPAT | Racemate |
---|---|---|---|
EC₅₀ (5-HT1A, nM) | 1.2 | 15.4 | 3.8 |
Intrinsic Activity | 100% | 40% | 70% |
R-8-OH-DPAT exhibits full agonist activity, while S-8-OH-DPAT acts as a partial agonist. These disparities necessitate enantiopure synthesis for accurate pharmacological studies.
Chemical Reactions Analysis
Types of Reactions
DPAT is involved in several types of chemical reactions, including:
Condensation Reactions: DPAT catalyzes the condensation of β-diketones with amides or amines to form β-enaminones.
Dehydrative Glycosylation: DPAT is used in direct dehydrative glycosylation reactions of carbohydrate hemiacetals under microwave irradiation.
Common Reagents and Conditions
The common reagents used in reactions involving DPAT include β-diketones, amides, amines, and carbohydrate hemiacetals. The reactions are typically carried out under mild conditions, often at room temperature or under reflux in ethanol .
Major Products Formed
The major products formed from reactions involving DPAT include β-enaminones, spiro-heterocyclic compounds, and glycosylated products. These products are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
8-OH-DPAT (8-hydroxy-2-(di-n-propylamino)tetralin) is a research chemical of the aminotetralin class developed in the 1980s and is widely utilized to study the function of the 5-HT~1A~ receptor . It was among the first 5-HT~1A~ receptor full agonists discovered . While initially believed to be selective for the 5-HT~1A~ receptor, further research revealed that this compound also acts as a 5-HT~7~ receptor agonist and a serotonin reuptake inhibitor/releasing agent .
Scientific Research Applications
This compound has diverse applications in scientific research, particularly in the study of neurological and behavioral processes. Some key applications include:
- Receptor Function Studies this compound is used extensively to study the function of the 5-HT~1A~ receptor . It also serves as an important pharmacological tool for 5-HT~7~ receptor activation . Its role as a prototypical 5-HT~1A~ agonist has broadened to include these two receptor activities .
- Behavioral Studies Animal studies have demonstrated that this compound exhibits antidepressant, anxiolytic, serenic, anorectic, antiemetic, hypothermic, hypotensive, bradycardic, hyperventilative, and analgesic effects . Motor and exploratory behaviors, memory for object and place, and regional dopamine function can be modulated by the 5-HT~1A~ receptor .
- Compulsive Behavior Research Studies indicate that this compound can induce compulsive-like behaviors in mice, resembling those observed in humans, and manifests as a reduced alternation ratio .
Behavioral and Neurochemical Effects
This compound has significant behavioral and neurochemical effects, as evidenced by various studies:
- Motor Activity Modulation this compound dose-dependently increases ambulation and exploratory head-shoulder motility, while decreasing rearing in rats . This suggests that the observed impairment of object recognition is related to a decrease of intrinsic motivation, attention, and/or awareness, rather than a decrease in motor activity itself .
- Dopamine Function this compound (at 3 mg/kg) increases dopamine transporter (DAT) binding in the dorsal striatum and decreases DAT binding in the ventral striatum . These findings indicate associations between motor/exploratory behavior, recognition of object and place, and the levels of available dopamine in the dorsal and ventral striatum .
- Serotonin Levels In both unrestrained and restrained animals, this compound (at a dose of 0.25 mg/kg) decreases 5-HT and 5-HIAA levels in different brain regions . These decreases are more significant in restrained animals, suggesting a supersensitivity of somatodendritic 5-HT~1A~ receptors .
Tables of Effects
Case Studies
While specific detailed case studies are not available in the provided search results, the following points can be inferred:
- Motor/Exploratory Behaviors: Studies using this compound have shown that it modulates motor and exploratory behaviors . The findings indicate associations not only between motor/exploratory behavior and the recognition of object and place but also between the respective parameters and the levels of available dopamine in dorsal and ventral striatum .
- Compulsive-like Deficit: Research has characterized this compound-induced perseverance, which resembles compulsive behaviors observed in humans . This was demonstrated through coadministration of WAY100635, citalopram, and MDMA to understand 5-HT-dependent mechanisms .
- 5-HT Syndrome: Injection of this compound into the fourth ventricle produced the 5-HT syndrome in rats .
Mechanism of Action
DPAT exerts its effects by acting as a catalyst in various chemical reactions. It facilitates the formation of desired products by lowering the activation energy of the reaction and providing a favorable environment for the reaction to occur. The molecular targets and pathways involved in DPAT-catalyzed reactions include the activation of carbonyl compounds and the formation of intermediates that lead to the final products .
Comparison with Similar Compounds
Receptor Specificity and Binding Profiles
Functional and Behavioral Comparisons
Metabolic Effects
- This compound: Inhibits insulin release via central 5-HT1A and α2-adrenoceptor mechanisms without worsening glucose tolerance .
- Fenfluramine : Improves insulin sensitivity in diabetic patients via 5-HT reuptake inhibition, contrasting with this compound’s hyperglycemic effects .
Cardiovascular Responses
- This compound : Initial pressor effect (adrenaline-dependent) followed by sustained hypotension .
- Guanfacine (α2-agonist): Causes dose-related hypotension but reverses to hypertension at high doses, unlike this compound’s biphasic profile .
Discriminative Stimulus Effects
- Rats vs. Pigeons : this compound’s discriminative cues generalize across species, but compounds like idazoxan and yohimbine show species-specific efficacy .
- NLX-101 and F13714 (biased agonists): Substitute for this compound in rats but require higher doses for full generalization, reflecting pre- vs. post-synaptic 5-HT1A activation differences .
Antidepressant-Like Actions
- This compound : Reduces immobility in the FST via 5-HT1A autoreceptors in the dorsal raphe .
- Buspirone : Partial efficacy in FST due to mixed 5-HT1A/D2 activity .
Mechanistic Divergences
- 5-HT2A Interactions: this compound’s stimulus effects are partially mediated by 5-HT2A receptors, as shown by M100907 antagonism . This bidirectional receptor crosstalk is absent in buspirone or flesinoxan .
- Dopaminergic Modulation : Unlike alnespirone and this compound, buspirone directly inhibits dopamine D2 receptors, altering grooming and sniffing behaviors .
- Species-Specific Kinetics : Pigeons show higher sensitivity to this compound’s discriminative cues (ED50 ≈0.31 mg/kg) than rats (ED50 ≈0.16 mg/kg) due to administration route differences .
Biological Activity
8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a selective agonist for the serotonin 5-HT1A and 5-HT7 receptors. Its biological activity has been extensively studied, revealing significant implications for anxiety, cognitive function, and circadian rhythm modulation. Below is a detailed overview of its pharmacological properties, supported by data tables and research findings.
Receptor Interactions
this compound primarily acts on the 5-HT1A receptor but also exhibits agonistic effects on the 5-HT7 receptor. Research indicates that its activation of these receptors can lead to various physiological responses:
- 5-HT1A Receptor : Primarily involved in anxiolytic effects and modulation of mood.
- 5-HT7 Receptor : Plays a role in circadian rhythm regulation and cognitive functions.
Behavioral Studies
Several studies have demonstrated the effects of this compound on behavior, particularly in animal models. The following table summarizes key findings from behavioral experiments:
Case Studies
-
Anxiolytic Effects
In a study investigating the anxiolytic properties of this compound, it was found that administration to the dorsal hippocampus resulted in increased time spent in social interactions among rats. This effect was reversed by WAY 100635, a selective 5-HT1A antagonist, confirming the role of the 5-HT1A receptor in mediating anxiety-related behaviors . -
Cognitive Function and Memory
Research has shown that this compound can disrupt cognitive performance when administered to specific brain regions. For instance, its infusion into the dorsal hippocampus negatively impacted performance in a passive avoidance task, suggesting that while it can enhance certain behaviors, it may also impair memory processes through receptor-specific mechanisms . -
Circadian Rhythm Modulation
A notable study indicated that this compound could induce phase shifts in neuronal firing within the suprachiasmatic nucleus (SCN), which is crucial for circadian rhythm regulation. The compound produced a concentration-dependent phase advance, highlighting its potential as a tool for studying circadian biology .
Pharmacological Properties
The pharmacological profile of this compound extends beyond behavioral effects to include metabolic and physiological changes:
- Metabolic Effects : Intravenous administration led to increased glycaemia and inhibited insulin release without altering glucose tolerance, indicating a complex interaction with metabolic pathways .
- Thermoregulation : Some studies have reported dose-dependent hypothermic effects following administration of this compound, suggesting its influence on thermoregulation mechanisms .
Q & A
Basic Research Questions
Q. What experimental models are optimal for studying 8-OH-DPAT's effects on 5-HT1A receptor-mediated behaviors?
- Methodological Answer : The Y-maze spontaneous alternation test is a validated model for assessing perseverative behavior induced by this compound. Include habituation (e.g., 30-min acclimation) and food deprivation to isolate compulsive-like deficits . For locomotor activity, pair with open-field or elevated plus-maze tests to control for confounding motor effects .
- Key Design : Use intraperitoneal doses of 1–4 mg/kg in mice, with saline controls. Ensure habituation protocols to reduce novelty-induced stress .
Q. How should researchers select in vivo vs. in vitro approaches to study this compound's pharmacokinetics?
- Methodological Answer : For in vivo pharmacokinetics, use microdialysis (e.g., hippocampal extracellular 5-HT measurement) with this compound perfusion (100 μM) to assess reuptake inhibition . For in vitro receptor binding, employ tritiated this compound (1 mCi/ml) to quantify 5-HT1A/5-HT7 affinity via competitive displacement assays .
- Dose Considerations : In rats, this compound’s half-life varies by administration route (e.g., subcutaneous vs. intraperitoneal); validate using HPLC or LC-MS .
Q. What statistical methods are recommended for analyzing this compound dose-response relationships?
- Methodological Answer : Use two-way ANOVA with post-hoc tests (e.g., Newman-Keuls) for time-course data (e.g., repeated microdialysis measurements) . For dose-dependent behavioral effects, apply linear regression to correlate locomotor activity with log-transformed doses (1–8 mg/kg) .
Advanced Research Questions
Q. How can conflicting data on this compound’s dual 5-HT1A/5-HT7 receptor activation be resolved?
- Methodological Answer : Co-administer selective antagonists (e.g., WAY-100635 for 5-HT1A; SB-269970 for 5-HT7) in TBI models. Use receptor binding assays (Ki values) to quantify affinity shifts. For example, this compound’s phase-advance effects in SCN slices are 5-HT7-mediated despite higher 5-HT1A binding .
- Data Reconciliation : Compare cAMP inhibition (5-HT1A) vs. cAMP activation (5-HT7) in transfected HEK-293 cells .
Q. What experimental designs address tolerance and sensitization in repeated this compound administration?
- Methodological Answer : Implement longitudinal studies with escalating doses (e.g., 1–8 mg/kg over 22 days) in PD rats. Monitor rotational behavior and GluR1 phosphorylation to track adaptive changes . Include washout periods to distinguish acute vs. chronic effects .
- Contradiction Analysis : Tolerance to hypothermia (5-HT1A) may coexist with sensitized locomotor suppression; use cross-over designs with saline-reversal phases .
Q. How can researchers optimize this compound administration routes for CNS targeting?
- Methodological Answer : Intraperitoneal injection ensures systemic distribution but may require higher doses (4–8 mg/kg) for CNS penetration . For localized effects, intracerebroventricular (ICV) infusion (e.g., 10 μM) paired with microdialysis reduces peripheral off-target actions .
- Pharmacokinetic Validation : Use autoradiography with tritiated this compound to quantify brain region-specific uptake .
Q. Data Interpretation and Conflict Resolution
Q. Why does this compound’s effect on extracellular 5-HT levels contradict its autoreceptor role?
- Methodological Answer : Co-perfusion with WAY-100635 (5-HT1A antagonist) reveals this compound’s reuptake blockade in hippocampal microdialysis, independent of autoreceptor feedback . Use fast-scan cyclic voltammetry to differentiate presynaptic vs. postsynaptic mechanisms .
Q. How do species-specific responses to this compound impact translational research?
Properties
IUPAC Name |
7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-3-10-17(11-4-2)14-9-8-13-6-5-7-16(18)15(13)12-14/h5-7,14,18H,3-4,8-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXGJMSKWNBENU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30897384 | |
Record name | 8-Hydroxy-2-(di-n-propylamino)tetralin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30897384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78950-78-4 | |
Record name | 8-OH-DPAT | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78950-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Hydroxy-2-(di-n-propylamino)tetralin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078950784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Hydroxy-2-(di-n-propylamino)tetralin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30897384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-HYDROXY-2-(DI-N-PROPYLAMINO)TETRALIN, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IWS1724PX6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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